4,5-diphenyl-1H-pyrrole-3-carbonitrile
Overview
Description
4,5-Diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by a pyrrole ring substituted with phenyl groups at positions 4 and 5, and a nitrile group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves the condensation of benzoin with primary aromatic amines in ethanol, followed by reaction with malononitrile. This process is catalyzed by p-toluenesulfonic acid (TsOH) and often employs ultrasonic irradiation to enhance reaction efficiency and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of the pyrrole.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antiviral, and anti-inflammatory activities
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it inhibits the Bcl-xL protein by binding to its active site, thereby preventing the protein from inhibiting apoptosis. This makes it a promising candidate for cancer therapy . The compound’s interactions with other proteins and enzymes are also being explored to understand its broader biological effects.
Comparison with Similar Compounds
2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile: Exhibits similar biological activities but with variations in potency and selectivity.
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile: Another derivative with distinct chemical properties and applications.
Uniqueness: 4,5-Diphenyl-1H-pyrrole-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4,5-diphenyl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c18-11-15-12-19-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-10,12,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNLTVXDBOYOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=C2C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282996 | |
Record name | 4,5-Diphenyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161958-65-2 | |
Record name | 4,5-Diphenyl-1H-pyrrole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161958-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diphenyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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